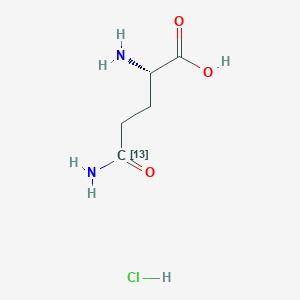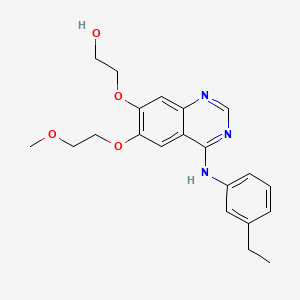
Erlotinib Ethyl Hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erlotinib Ethyl Hydroxide is a derivative of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. This compound retains the core structure of Erlotinib but includes an ethyl hydroxide group, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erlotinib Ethyl Hydroxide typically involves the modification of Erlotinib’s structure. One common method involves the reaction of Erlotinib with ethyl hydroxide under controlled conditions. The process may include:
Starting Material: Erlotinib
Reagent: Ethyl hydroxide
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to 60°C
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Erlotinib Ethyl Hydroxide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Erlotinib Ethyl Hydroxide has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of ethyl hydroxide modification on the chemical properties of Erlotinib.
Biology: Investigated for its potential effects on cellular signaling pathways and its ability to inhibit EGFR.
Medicine: Explored for its potential therapeutic benefits in cancer treatment, particularly in cases where resistance to Erlotinib has developed.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Erlotinib Ethyl Hydroxide exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways that promote cancer cell proliferation, survival, and metastasis. The ethyl hydroxide modification may enhance its binding affinity or alter its pharmacokinetic properties, leading to improved efficacy or reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another EGFR tyrosine kinase inhibitor used in cancer treatment.
Afatinib: An irreversible EGFR inhibitor with broader activity against multiple EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness
Erlotinib Ethyl Hydroxide’s uniqueness lies in its ethyl hydroxide modification, which may confer distinct chemical and biological properties compared to other EGFR inhibitors. This modification could potentially enhance its therapeutic profile, making it a valuable addition to the arsenal of cancer treatments.
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[4-(3-ethylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol |
InChI |
InChI=1S/C21H25N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21/h4-6,11-14,25H,3,7-10H2,1-2H3,(H,22,23,24) |
InChI Key |
PKGCQNQDVBNALO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
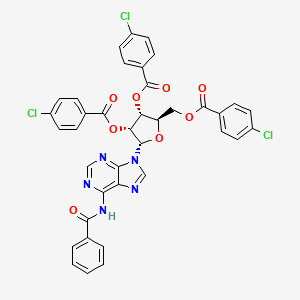
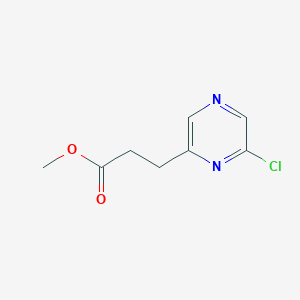
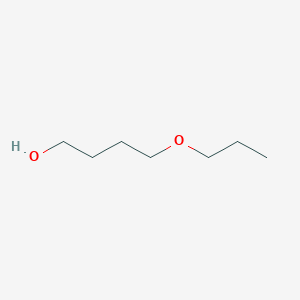
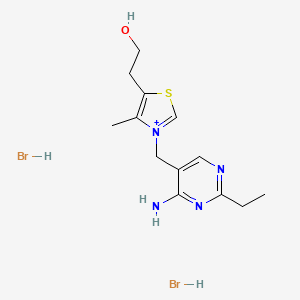
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)

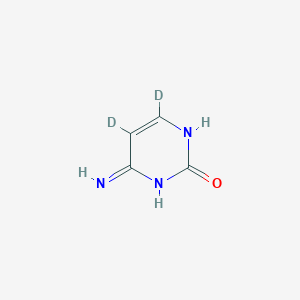
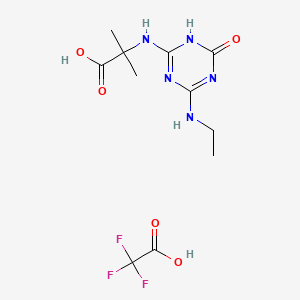
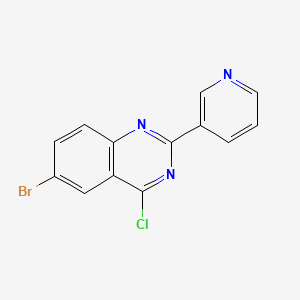
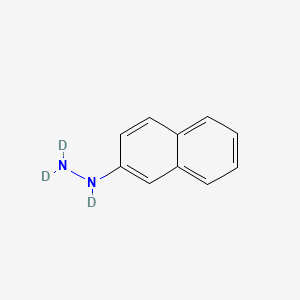
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
